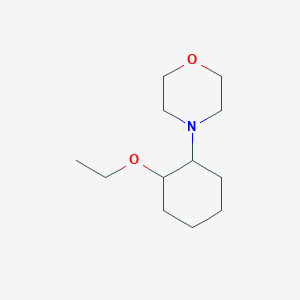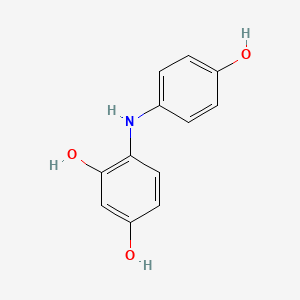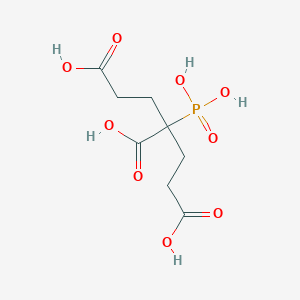
3-Phosphonopentane-1,3,5-tricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phosphonopentane-1,3,5-tricarboxylic acid is an organic compound with the molecular formula C8H13O9P. It is a phosphonic acid derivative that contains three carboxylic acid groups and one phosphonic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phosphonopentane-1,3,5-tricarboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3,5-pentanetricarboxylic acid with a phosphonating agent such as phosphorus trichloride (PCl3) or phosphorus oxychloride (POCl3) in the presence of a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The choice of solvents, reaction conditions, and purification methods can vary depending on the specific requirements of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Phosphonopentane-1,3,5-tricarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphonic acid compounds.
Substitution: The carboxylic acid groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted carboxylic acid compounds .
Applications De Recherche Scientifique
3-Phosphonopentane-1,3,5-tricarboxylic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Phosphonopentane-1,3,5-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Pentanetricarboxylic acid: A similar compound with three carboxylic acid groups but lacking the phosphonic acid group.
2-Phosphonobutane-1,2,4-tricarboxylic acid: Another phosphonic acid derivative with a different carbon chain structure.
Uniqueness
3-Phosphonopentane-1,3,5-tricarboxylic acid is unique due to its specific combination of carboxylic acid and phosphonic acid groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
4379-09-3 |
|---|---|
Formule moléculaire |
C8H13O9P |
Poids moléculaire |
284.16 g/mol |
Nom IUPAC |
3-phosphonopentane-1,3,5-tricarboxylic acid |
InChI |
InChI=1S/C8H13O9P/c9-5(10)1-3-8(7(13)14,18(15,16)17)4-2-6(11)12/h1-4H2,(H,9,10)(H,11,12)(H,13,14)(H2,15,16,17) |
Clé InChI |
RZTGKNWFRVUWMJ-UHFFFAOYSA-N |
SMILES canonique |
C(CC(CCC(=O)O)(C(=O)O)P(=O)(O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13819764.png)


![Hexahydro-2H,7H-pyrano[2,3-b]pyran](/img/structure/B13819777.png)


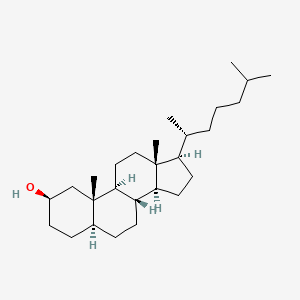
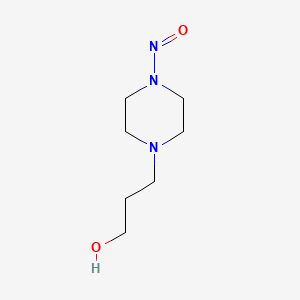
![N-(4-methoxybenzyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B13819815.png)
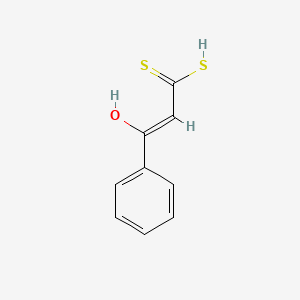
![tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13819836.png)
